N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride
Description
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride is a tertiary amine derivative featuring a piperidine ring fused with an imidazole moiety. The compound’s molecular weight is 331.71 g/mol, and it exists as a trihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications . Structurally, the molecule comprises:
- A central imidazole ring substituted at position 2 with a piperidin-4-yl group.
- An ethanamine chain with N,N-dimethyl substituents.
- Three hydrochloride counterions, likely improving bioavailability and crystallinity.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylimidazol-1-yl)ethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.3ClH/c1-15(2)9-10-16-8-7-14-12(16)11-3-5-13-6-4-11;;;/h7-8,11,13H,3-6,9-10H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTVAAPAJMHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride, also known by its CAS number 1982950-73-1, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H25Cl3N4
- Molecular Weight : 331.72 g/mol
- CAS Number : 1982950-73-1
This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural similarity to other piperidine and imidazole derivatives suggests potential activity as a receptor modulator.
Receptor Interaction
Research indicates that compounds with similar structures often act as:
- Serotonin Receptor Agonists : Modulating mood and anxiety.
- Dopamine Receptor Modulators : Potential implications in treating neuropsychiatric disorders.
Biological Activity Data
Case Studies
-
Antidepressant Efficacy in Rodent Models
- A study evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.
-
Neuroprotection Against Oxidative Stress
- In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This property was assessed using cell viability assays and markers of apoptosis.
-
Antimicrobial Activity
- The compound was tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.
Scientific Research Applications
Pharmacological Applications
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride has been investigated for its potential biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects. Preliminary studies suggest that this compound may also exhibit such properties, making it a candidate for further research in infectious disease treatment .
- Anticancer Activity : The imidazole and piperidine components are known to interact with biological targets involved in cancer pathways. Studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, hinting at the therapeutic potential of this compound .
- Neurological Effects : The piperidine structure is often associated with neuroactive compounds. Research into its interaction with neurotransmitter receptors could reveal insights into its potential use in treating neurological disorders .
Biological Testing
To evaluate the compound's efficacy:
- In vitro assays are conducted to assess antimicrobial and anticancer activities.
- Binding studies on receptors to determine interaction affinities and mechanisms of action.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria, suggesting broad-spectrum potential . |
| Study 2 | Anticancer Properties | Showed reduced viability in various cancer cell lines, indicating potential as a chemotherapeutic agent . |
| Study 3 | Neuropharmacology | Explored effects on neurotransmitter systems; results indicated modulation of serotonin receptors . |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Piperidine-Imidazole Derivatives
- This compound vs. 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole :
- The target compound’s imidazole ring contrasts with the benzoimidazole in the latter, which introduces additional aromaticity and steric bulk. This difference may reduce metabolic clearance rates for the benzoimidazole derivative due to increased lipophilicity .
- The dimethylamine chain in the target compound likely enhances basicity and hydrogen-bonding capacity compared to the unsubstituted benzoimidazole analogue.
Amine-Containing Impurities
- Imp. A(EP) (Hydrogen Succinate) and Imp. B(EP) (Hydrochloride) :
Physicochemical Properties
- Salt Forms: The trihydrochloride salt of the target compound distinguishes it from mono-salt derivatives (e.g., Imp. B(EP)) and non-ionic analogues (e.g., (S)-Benzyl 3-formylpiperidine-1-carboxylate). This tri-salt form likely improves crystallinity and shelf-life but may increase hygroscopicity .
Preparation Methods
Imidazole Ring Formation and Functionalization
- The imidazole core is commonly synthesized via condensation reactions involving α-haloketones and amidines or by cyclization of appropriate precursors.
- According to patent US20180029994A1, imidazole derivatives can be prepared by reacting amino-protected intermediates with phenacyl chloride in polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile at controlled temperatures (20–40 °C) to achieve high conversion within 3–6 hours.
Introduction of the Piperidin-4-yl Group
Attachment of the N,N-dimethyl-2-ethanamine Side Chain
- The N,N-dimethyl-2-ethanamine moiety is incorporated through alkylation reactions, often employing haloalkylamines or reductive amination with corresponding aldehydes or ketones.
- Protection of amino groups during intermediate steps (e.g., tert-butyl ester protection) is recommended to prevent side reactions and enable selective functionalization.
Salt Formation: Trihydrochloride Preparation
- The final free base compound is converted into the trihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This salt formation enhances compound stability, solubility, and crystallinity, which are critical for purification and pharmaceutical applications.
Reaction Conditions and Solvent Choices
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Imidazole ring formation | Amino protected L-alanine + phenacyl chloride | DMF, THF, Acetonitrile | 20–40 | 3–6 | Polar aprotic solvents preferred |
| Piperidin-4-yl substitution | Potassium carbonate base | DMF or similar | Ambient | Variable | Enhances nucleophilic substitution |
| N,N-dimethyl-2-ethanamine alkylation | Haloalkylamine or reductive amination | DMF, DMSO | Ambient to 50 | Variable | Protection/deprotection steps recommended |
| Trihydrochloride salt formation | Treatment with HCl | Ethanol, Ether | Ambient | 1–2 | Salt crystallization and purification |
Research Findings and Optimization Notes
- Use of potassium carbonate as a base in DMF significantly reduces reaction times compared to earlier methods requiring up to 16 hours, improving efficiency and scalability.
- The reaction temperature range of 20–30 °C is optimal for controlling side reactions and maximizing yield in the phenacyl chloride reaction step.
- Extraction with ethyl acetate followed by recrystallization provides high purity intermediates, facilitating downstream reactions.
- Protection of amino groups with tert-butyl ester groups during intermediate steps prevents unwanted side reactions and allows for selective deprotection at the final stage.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Key Intermediate | Amino protected L-alanine derivatives |
| Critical Reagents | Phenacyl chloride, potassium carbonate, ammonium acetate, hydrochloric acid |
| Preferred Solvents | Dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile |
| Temperature Control | 20–40 °C, preferably 20–30 °C for sensitive steps |
| Reaction Time | 3–6 hours for key substitution; shorter than traditional methods |
| Purification | Extraction with ethyl acetate, recrystallization, salt formation |
| Salt Form | Trihydrochloride salt for stability and solubility |
| Protection Strategy | Amino protection via tert-butyl ester groups during synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride?
- Methodology : A multi-step synthesis starting from oxoacetic acid monohydrate involves:
Reductive amination : Condensation with N,N-dimethylethanamine followed by reductive amination to form the glycine intermediate.
Protection : tert-butoxycarbonyl (Boc) protection of the amine group.
Activation : Use of 1,1′-carbonylbis-1H-imidazole (CDI) for carboxylate activation.
Grignard coupling : Reaction with [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide.
Deprotection : Acidic removal of Boc groups and neutralization to yield the trihydrochloride salt .
- Alternative route : Hydrogenation of a pyridinyl precursor followed by coupling with activated carboxylic acids using T3P or EDCI-HOBt .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- 1H-NMR : Assign chemical shifts for imidazole protons (~7.5–8.5 ppm) and piperidine protons (1.5–3.5 ppm).
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (m/z ~300–350 for the free base; adjust for trihydrochloride).
- Elemental analysis (CHN) : Validate empirical formula (e.g., C, H, N percentages) .
- X-ray crystallography : Resolve salt formation (trihydrochloride) and hydrogen-bonding networks .
Q. How are impurities profiled and quantified in this compound?
- Reference standards : Use EP/BP impurity standards (e.g., N,N-dimethyl derivatives, pyridinyl byproducts) for HPLC calibration .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm), using gradients of acetonitrile/water (0.1% TFA).
- Limit tests : Follow ICH Q3A guidelines for identifying impurities >0.1% .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during synthesis?
- Catalyst screening : Test coupling agents (e.g., T3P vs. EDCI-HOBt) for efficiency in forming imidazole rings .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : Maintain 0–5°C during Grignard additions to minimize side reactions .
Q. What strategies resolve conflicting data in impurity identification across batches?
- LC-MS/MS : Compare fragmentation patterns of impurities with reference standards (e.g., para-methylbenzyl isomers) .
- Spiking experiments : Add suspected impurities (e.g., N-oxide derivatives) to confirm retention times .
- Statistical analysis : Use principal component analysis (PCA) to correlate impurity profiles with reaction conditions .
Q. What mechanistic insights explain the role of sodium acetate in deprotection steps?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
